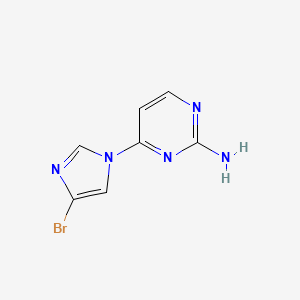
4-(4-bromo-1H-imidazol-1-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-溴-1H-咪唑-1-基)嘧啶-2-胺是一种杂环化合物,其结构包含咪唑环和嘧啶环。这些环的存在使它成为一个用途广泛的分子,在药物化学和材料科学等领域具有潜在应用。该化合物以其独特的结构为特征,包括连接到咪唑环上的溴原子,增强了其反应性和进一步化学修饰的可能性。
准备方法
合成路线和反应条件
4-(4-溴-1H-咪唑-1-基)嘧啶-2-胺的合成通常涉及咪唑衍生物与嘧啶前体的缩合反应。一种常见的方法包括在碱性条件下,将4-溴-1H-咪唑与2-氨基嘧啶反应。 反应通常在二甲基亚砜 (DMSO) 或甲醇等极性溶剂中进行,以氢氧化钠 (NaOH) 为碱 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在更大的规模上。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和产量。此外,最终产品的纯化通常通过重结晶或色谱技术实现。
化学反应分析
反应类型
4-(4-溴-1H-咪唑-1-基)嘧啶-2-胺可以进行各种化学反应,包括:
取代反应: 在适当的条件下,溴原子可以被其他亲核试剂(如胺或硫醇)取代。
氧化和还原: 咪唑环和嘧啶环可以参与氧化和还原反应,从而改变化合物的电子性质。
环化反应: 该化合物可以发生环化反应,形成更复杂的杂环结构。
常用试剂和条件
取代: 氢化钠 (NaH) 或碳酸钾 (K2CO3) 在二甲基甲酰胺 (DMF) 等极性非质子溶剂中。
氧化: 高锰酸钾 (KMnO4) 或过氧化氢 (H2O2) 在酸性或碱性介质中。
还原: 硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 在无水溶剂中。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,取代反应可以产生具有不同官能团的各种衍生物,而氧化和还原可以导致环中氮原子氧化态的变化。
科学研究应用
4-(4-溴-1H-咪唑-1-基)嘧啶-2-胺在科学研究中有多种应用:
作用机理
4-(4-溴-1H-咪唑-1-基)嘧啶-2-胺的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。溴原子增强了该化合物形成与这些靶标的强相互作用的能力,有可能抑制它们的活性。 咪唑环和嘧啶环可以参与氢键和π-π堆积相互作用,进一步稳定化合物-靶标复合物 .
作用机制
The mechanism of action of 4-(4-bromo-1H-imidazol-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom enhances the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity. The imidazole and pyrimidine rings can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex .
相似化合物的比较
类似化合物
- 4-(4-氯-1H-咪唑-1-基)嘧啶-2-胺
- 4-(4-氟-1H-咪唑-1-基)嘧啶-2-胺
- 4-(4-甲基-1H-咪唑-1-基)嘧啶-2-胺
独特性
4-(4-溴-1H-咪唑-1-基)嘧啶-2-胺中溴原子的存在将其与它的类似物区分开来。与氯、氟和甲基相比,溴的原子尺寸更大,电负性更高,这会显着影响该化合物的反应性和与生物靶标的相互作用。 这使其成为探索新的化学和生物活性的宝贵化合物 .
属性
分子式 |
C7H6BrN5 |
|---|---|
分子量 |
240.06 g/mol |
IUPAC 名称 |
4-(4-bromoimidazol-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H6BrN5/c8-5-3-13(4-11-5)6-1-2-10-7(9)12-6/h1-4H,(H2,9,10,12) |
InChI 键 |
ABMQNTTXZXAGCL-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1N2C=C(N=C2)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B11740556.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740560.png)

amine](/img/structure/B11740564.png)
![({[2-(Diethylamino)-1,3-thiazol-5-yl]methylidene}amino)thiourea](/img/structure/B11740572.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11740583.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11740597.png)
![ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate](/img/structure/B11740600.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740605.png)

![4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11740615.png)
amine](/img/structure/B11740618.png)
